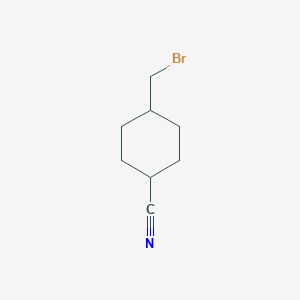

4-(Bromomethyl)cyclohexane-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(bromomethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN/c9-5-7-1-3-8(6-10)4-2-7/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQXSDNRTNJKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62221-23-2 | |

| Record name | 4-(bromomethyl)cyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl Cyclohexane 1 Carbonitrile

Established Synthetic Pathways to Bromomethylated Cyclohexanes

The traditional synthesis of 4-(bromomethyl)cyclohexane-1-carbonitrile primarily relies on the functionalization of pre-existing cyclohexane (B81311) derivatives. These methods are well-documented and are centered on either the direct bromination of a suitable precursor or the systematic construction of the functional groups on the cyclohexane ring.

The most direct and common method for synthesizing this compound is through the free-radical bromination of a 4-methylcyclohexane-1-carbonitrile (B2874273) precursor. This type of reaction is highly analogous to the well-established benzylic and allylic brominations. The mechanism involves the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group attached to the cyclohexane ring. The resulting cyclohexyl-methyl radical reacts with a bromine source to form the final product.

Key reagents for this transformation include N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). rsc.orgechemi.com The use of NBS is particularly advantageous as it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to suppress competing ionic side reactions and improves the selectivity for radical substitution. scispace.com An alternative, though potentially less selective method, involves the direct use of bromine (Br₂) with UV light or heat as a catalyst to initiate the free-radical chain reaction. echemi.com

Table 1: Common Reagents for Radical Bromination

| Reagent System | Initiator | Typical Solvent | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Light | Carbon Tetrachloride (CCl₄), Acetonitrile (B52724) | NBS is the preferred reagent for selective bromination at the methyl group. rsc.org |

An alternative to direct bromination involves multi-step synthetic sequences that build the required functionality onto a cyclohexane or cyclohexene (B86901) ring. These strategies offer flexibility but are generally longer and less atom-economical.

One hypothetical pathway could start from 4-(hydroxymethyl)cyclohexane-1-carbonitrile (B3380046). This intermediate could be synthesized from a commercially available starting material like 4-formylcyclohexane-1-carbonitrile via reduction, or from a cyclohexene precursor through hydroboration-oxidation followed by the introduction of the nitrile group. The terminal alcohol of 4-(hydroxymethyl)cyclohexane-1-carbonitrile can then be converted to the corresponding bromide. Standard reagents for this transformation include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃).

Another approach could involve the manipulation of functional groups on a cyclohexene ring. For instance, studies on the bromination of cyclohexene derivatives containing amide groups have shown that neighboring groups can influence the reaction's outcome, sometimes leading to complex rearrangements and the formation of bicyclic products. acs.org While not a direct route, these findings highlight the chemical principles that must be considered when designing a ring functionalization strategy to control the position and stereochemistry of the introduced groups.

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These principles can be applied to the synthesis of this compound to improve upon traditional methods.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemistryjournals.net In the context of synthesizing this compound, a key area for improvement is the replacement of hazardous solvents. Traditional radical brominations often use carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. rsc.org Modern approaches advocate for the use of greener alternative solvents like ethyl acetate (B1210297) or acetonitrile, which have been used successfully in bromination reactions for related compounds. rsc.orggoogle.com

Furthermore, sustainability can be enhanced by improving energy efficiency. The use of modern, energy-efficient light sources for photo-bromination or the development of catalytic systems that operate under milder temperature conditions can significantly reduce the energy consumption of the process. chemistryjournals.net

Achieving high chemo- and regioselectivity is crucial for an efficient synthesis, as it minimizes the formation of impurities and simplifies purification. For this compound, the primary challenge is to selectively brominate the methyl group without reacting with the C-H bonds on the cyclohexane ring.

The use of NBS is a classic example of a regioselective reagent, favoring substitution at the carbon adjacent to the nitrile over other positions on the ring. rsc.org For more advanced control, novel strategies are being explored. For example, a method involving the selective hydrodebromination of a tribromomethyl precursor using specific Lewis base-borane complexes has been developed. researchgate.net Applying this logic, one could potentially over-brominate 4-methylcyclohexane-1-carbonitrile to 4-(tribromomethyl)cyclohexane-1-carbonitrile and then selectively remove two bromine atoms to yield the desired monobrominated product. This approach offers a pathway to high selectivity for the monobromomethyl compound under mild conditions. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is essential for maximizing product yield and purity on a laboratory or industrial scale. For the synthesis of this compound via radical bromination, several factors must be carefully controlled.

Key parameters for optimization include:

Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the starting material must be fine-tuned. A slight excess of NBS is often used to ensure complete conversion, but a large excess can lead to side products.

Initiator Concentration: The amount of radical initiator (e.g., AIBN) should be catalytic and optimized to ensure a steady rate of reaction without promoting unwanted side reactions.

Temperature and Reaction Time: The reaction temperature influences the rate of radical initiation and propagation. It must be high enough to sustain the reaction but low enough to prevent thermal degradation or loss of selectivity. The reaction time must be sufficient for completion, which is typically monitored by techniques like TLC or GC.

Solvent Choice: The solvent not only affects the solubility of reagents but can also influence the reaction pathway. As mentioned, moving to greener solvents is preferable. chemistryjournals.net

Modern optimization techniques, such as automated flow chemistry platforms, allow for the rapid screening of multiple parameters like residence time, temperature, and light intensity to quickly identify the optimal conditions for a given reaction. rsc.org For instance, in the photo-flow bromination of a related biphenyl (B1667301) carbonitrile, parameters were systematically varied to achieve a yield of 96%. rsc.org A similar approach could be applied to the synthesis of this compound to maximize efficiency and yield.

Table 2: Parameters for Optimization in Radical Bromination

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| NBS/Substrate Ratio | Controls conversion and potential for over-bromination | Use a slight excess (e.g., 1.1-1.2 equivalents) for high conversion while minimizing di-bromination. |

| Initiator Amount | Affects reaction rate | Use the minimum amount required for efficient initiation to reduce costs and side reactions. |

| Temperature | Influences reaction rate and selectivity | Find the lowest effective temperature to maximize selectivity and energy efficiency. |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent and the fine-tuning of reaction parameters are crucial for maximizing the yield and selectivity of the bromination reaction.

Solvent Effects:

The solvent for free-radical bromination must be inert under the reaction conditions to avoid unwanted side reactions. Common solvents for bromination with NBS include:

Carbon Tetrachloride (CCl₄): Historically, CCl₄ has been a common solvent for these reactions due to its inertness. For instance, the preparation of 4-(bromomethyl)benzonitrile, an aromatic analogue, is carried out in CCl₄. rsc.org

Chlorobenzene: This is another example of a non-polar, aprotic solvent suitable for radical reactions.

Hydrocarbon Solvents: Alkanes like cyclohexane or heptane (B126788) can also be used.

The polarity of the solvent can influence the reaction rate and selectivity, although for free-radical reactions, this effect is generally less pronounced than in ionic reactions.

Reaction Parameter Tuning:

Temperature: The reaction temperature is a critical parameter. It must be high enough to induce the decomposition of the radical initiator (if used) but not so high as to promote undesirable side reactions or decomposition of the product. For reactions initiated by AIBN in CCl₄, reflux conditions are often employed. rsc.org

Concentration of Reagents: The relative concentrations of the substrate, brominating agent, and radical initiator must be carefully controlled. Using NBS, for example, helps to maintain a low concentration of Br₂, which favors the desired substitution over other potential reactions.

Reaction Time: The duration of the reaction is another important factor that needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

The following table summarizes typical reaction conditions for analogous bromination reactions, which can be inferred to be applicable to the synthesis of this compound.

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Yield | Reference |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Reflux, 8 h | 90% | rsc.org |

| 4-Methyl-[1,1'-biphenyl]-2'-carbonitrile | Sodium Bromate/Sodium Hydrogen Sulfite | - | Ethyl Acetate/Water | 15°C, 4 h | 93% | google.com |

It is important to note that the second entry in the table uses a different bromination system, which may be less common for simple alkyl bromination but illustrates the diversity of available methods.

Reactivity and Transformation of 4 Bromomethyl Cyclohexane 1 Carbonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. researchgate.net This allows for nucleophilic substitution reactions to occur, primarily through S_N1 and S_N2 mechanisms. The structure of the substrate, a primary alkyl halide, generally favors the S_N2 pathway; however, the specific reaction conditions, including the nucleophile and solvent, play a crucial role in determining the dominant mechanism. jove.com

The stereochemical outcome of nucleophilic substitution reactions in cyclohexane (B81311) derivatives is dictated by the conformational constraints of the ring and the mechanism of the reaction.

S_N2 Pathway : The S_N2 reaction proceeds through a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemguide.co.uk This leads to an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. libretexts.org In a cyclohexane system, for the reaction to occur, the attacking nucleophile and the leaving group must be able to adopt an anti-periplanar arrangement. If the bromomethyl group is in an equatorial position, the nucleophile will attack leading to a product where the new substituent is also in an equatorial position but with an inverted stereocenter. Conversely, an axial bromomethyl group would lead to a product with an axial substituent, again with inversion of configuration. chemistrysteps.com

S_N1 Pathway : The S_N1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. jove.com This carbocation is trigonal planar and achiral. chemguide.co.uk The nucleophile can then attack this planar intermediate from either face, leading to a mixture of products with both retention and inversion of configuration. jove.comchemguide.co.uk If the original substrate is chiral, this typically results in a racemic or near-racemic mixture of enantiomers. chemguide.co.ukthieme-connect.de In the context of a cyclohexane ring, the formation of the carbocation intermediate means that the subsequent nucleophilic attack can result in both cis and trans products relative to other substituents on the ring. chemistrysteps.com

The choice of nucleophile and solvent significantly directs the course and rate of substitution reactions.

Nucleophile : The strength of the nucleophile is a key determinant. Strong nucleophiles (e.g., hydroxide, alkoxides, cyanide) favor the bimolecular S_N2 pathway, as the reaction rate depends on the concentration of both the substrate and the nucleophile. researchgate.net Weak nucleophiles (e.g., water, alcohols) favor the unimolecular S_N1 pathway, as they are less able to force the concerted displacement and will typically wait for the formation of a carbocation intermediate. lumenlearning.com The rate of an S_N1 reaction is independent of the nucleophile's concentration. jove.comlumenlearning.com

Solvent : Solvents play a critical role in stabilizing reactants, transition states, and intermediates.

Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms bonded to electronegative atoms and are capable of hydrogen bonding. These solvents are excellent for S_N1 reactions because they can solvate and stabilize both the leaving group anion and the carbocation intermediate, thus lowering the activation energy for the first, rate-determining step. lumenlearning.comchemistrysteps.com While they can be used in S_N2 reactions, they may solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. chemistrysteps.comlibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack acidic protons and cannot act as hydrogen bond donors. They are ideal for S_N2 reactions. They can solvate the accompanying cation of the nucleophile but leave the nucleophilic anion relatively "naked" and highly reactive. chemistrysteps.com This enhances the nucleophile's strength and promotes the S_N2 mechanism.

Interactive Data Table: Factors Influencing Substitution Pathways

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Rationale |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Steric hindrance inhibits backside attack in S_N2; carbocation stability is key for S_N1. jove.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) | The S_N2 rate depends on the nucleophile; the S_N1 rate does not. lumenlearning.com |

| Solvent | Polar Protic (e.g., Water, Ethanol) | Polar Aprotic (e.g., Acetone, DMSO) | Protic solvents stabilize the carbocation intermediate in S_N1. Aprotic solvents enhance nucleophilicity for S_N2. lumenlearning.comchemistrysteps.com |

| Leaving Group | Good (Weak bases, e.g., I⁻, Br⁻, TsO⁻) | Good (Weak bases, e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is required for both mechanisms as it is involved in the rate-determining step. researchgate.netlumenlearning.com |

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis to form amides and carboxylic acids, and reduction to form primary amines.

The hydrolysis of the nitrile group in 4-(bromomethyl)cyclohexane-1-carbonitrile can be controlled to yield either the corresponding amide or the carboxylic acid. The reaction proceeds via the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.com

Partial Hydrolysis to Amide : The reaction can be stopped at the amide stage under controlled conditions. This can be achieved using either acid or base catalysis. lumenlearning.comstackexchange.com For instance, treatment with a mixture like trifluoroacetic acid (TFA) and sulfuric acid can facilitate a selective conversion to the amide. stackexchange.com Alternatively, alkaline hydrogen peroxide is also used for this transformation. stackexchange.com The reaction involves the initial formation of an amide, which can be isolated before it undergoes further hydrolysis.

Reaction: 4-(Bromomethyl)cyclohexanecarbonitrile → 4-(Bromomethyl)cyclohexane-1-carboxamide

Complete Hydrolysis to Carboxylic Acid : More vigorous conditions, such as heating under reflux with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile. chemistrysteps.comlibretexts.org The reaction first forms the amide, which is then further hydrolyzed to the carboxylic acid (under acidic conditions) or its carboxylate salt (under basic conditions). chemistrysteps.commasterorganicchemistry.com If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Reaction: 4-(Bromomethyl)cyclohexanecarbonitrile → 4-(Bromomethyl)cyclohexane-1-carboxylic acid

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, providing a synthetic route to 4-(aminomethyl)cyclohexane-1-carbonitrile or, if the bromo group is also reduced, 4-(aminomethyl)cyclohexane.

Reduction with Metal Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction typically occurs in an ethereal solvent like diethyl ether or THF, followed by an aqueous or acidic workup to protonate the resulting amine. jove.comchemistrysteps.com The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the nitrile carbon. libretexts.org

Catalytic Hydrogenation : This is an alternative method for nitrile reduction. The reaction involves hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.orglibretexts.org The process is generally carried out under elevated temperature and pressure. libretexts.org This method is considered an atom-economic and efficient route for synthesizing primary amines. thieme-connect.de

Interactive Data Table: Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group | Notes |

| Partial Hydrolysis | H₂O, controlled acid (e.g., TFA/H₂SO₄) or base (e.g., H₂O₂/NaOH) | Amide (-CONH₂) | Stops the hydrolysis at the intermediate amide stage. stackexchange.com |

| Complete Hydrolysis | H₂O, strong acid (e.g., H₃O⁺, heat) or base (e.g., NaOH, heat) followed by H₃O⁺ | Carboxylic Acid (-COOH) | Drives the reaction to completion. libretexts.org |

| Reduction | 1. LiAlH₄, ether/THF; 2. H₂O/H₃O⁺ | Primary Amine (-CH₂NH₂) | A powerful, non-catalytic method. chemguide.co.uklibretexts.org |

| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni catalyst | Primary Amine (-CH₂NH₂) | An efficient, catalytic industrial method. thieme-connect.delibretexts.org |

Elimination Reactions (E2 pathways)

When this compound is treated with a strong, sterically hindered base, an elimination reaction can compete with or dominate over substitution. The E2 (bimolecular elimination) mechanism is particularly relevant for primary alkyl halides like the bromomethyl group.

The E2 reaction is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. youtube.com A critical requirement for the E2 mechanism is an anti-periplanar geometry, where the β-hydrogen and the leaving group (bromine) are in the same plane and on opposite sides of the C-C bond, with a dihedral angle of 180°. stackexchange.comlibretexts.org

In the context of the cyclohexane ring, this stereochemical requirement is best met when both the β-hydrogen and the leaving group are in axial positions . stackexchange.comscirp.org If the bromomethyl group is attached to the ring, the elimination would involve a proton from the cyclohexane ring at the carbon where the bromomethyl group is attached. This would lead to the formation of an exocyclic double bond, resulting in 4-methylenecyclohexane-1-carbonitrile. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orgyoutube.com Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) are often used to favor E2 elimination over S_N2 substitution. youtube.com

Regioselectivity and Stereoselectivity in Alkene Formation

Elimination reactions of this compound, typically induced by a base, lead to the formation of alkenes. The regioselectivity of this process, which dictates the position of the newly formed double bond, is influenced by the nature of the base and the reaction conditions. Two primary products can be envisioned: 4-methylenecyclohexane-1-carbonitrile (the Hofmann product) and 4-methylcyclohex-3-ene-1-carbonitrile (the Zaitsev product).

According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more stable, alkene. libretexts.org In this case, the Zaitsev product would be the thermodynamically favored isomer. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product by preferentially abstracting the more accessible proton from the methyl group.

The stereoselectivity of the elimination reaction is largely dictated by the conformational requirements of the transition state. For an E2 elimination to occur, the proton being abstracted and the leaving group (the bromine atom) must be in an anti-periplanar arrangement. libretexts.orgchemistrysteps.com This requires the C-H and C-Br bonds to be in the same plane and pointing in opposite directions. In the chair conformation of the cyclohexane ring, this translates to a trans-diaxial arrangement of the hydrogen and the bromine. The specific stereoisomer of this compound will therefore determine the feasibility and rate of the E2 elimination.

Illustrative Example of Regioselectivity in Alkene Formation

| Base | Predicted Major Product | Predicted Minor Product | Rationale |

| Sodium Ethoxide (NaOEt) | 4-Methylcyclohex-3-ene-1-carbonitrile | 4-Methylenecyclohexane-1-carbonitrile | A less hindered base that favors the formation of the more stable Zaitsev product. |

| Potassium tert-Butoxide (t-BuOK) | 4-Methylenecyclohexane-1-carbonitrile | 4-Methylcyclohex-3-ene-1-carbonitrile | A bulky base that favors the formation of the less substituted Hofmann product due to steric hindrance. |

Competition between Substitution and Elimination Pathways

Alkyl halides like this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions, often in competition. masterorganicchemistry.com The outcome of the reaction is highly dependent on several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature.

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles that are weak bases favor SN2 reactions. Conversely, strong, sterically hindered bases favor E2 elimination. Weak nucleophiles/weak bases under solvolytic conditions can lead to a mixture of SN1 and E1 products. masterorganicchemistry.com

Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can facilitate SN1 and E1 pathways by stabilizing the carbocation intermediate.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and are more entropically favored. masterorganicchemistry.com

Given that this compound is a primary alkyl halide, SN2 and E2 pathways are the most likely to compete. The presence of the electron-withdrawing cyano group can influence the acidity of the ring protons, potentially affecting the rate of elimination.

Expected Reaction Outcomes under Various Conditions

| Reaction Condition | Predominant Pathway | Expected Major Product(s) |

| Strong, non-hindered nucleophile (e.g., NaCN) in a polar aprotic solvent (e.g., DMSO) | SN2 | 4-(Cyanomethyl)cyclohexane-1-carbonitrile |

| Strong, hindered base (e.g., t-BuOK) in a non-polar solvent at elevated temperature | E2 | 4-Methylenecyclohexane-1-carbonitrile |

| Weak nucleophile/base (e.g., H2O) with heating | SN1/E1 | Mixture of 4-(hydroxymethyl)cyclohexane-1-carbonitrile (B3380046) and 4-methylcyclohex-3-ene-1-carbonitrile |

Multi-Component Reactions and Cascade Transformations

The structure of this compound, with its reactive bromomethyl group and cyano functionality, makes it a potential substrate for multi-component reactions (MCRs) and cascade transformations. MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. researchgate.netrsc.org

While specific examples involving this compound are not prevalent in readily available literature, its functional groups suggest potential applications in known MCRs. For instance, the nitrile group could potentially participate in reactions like the Ugi or Passerini reactions after suitable transformation. nih.gov

More plausibly, the bromomethyl group can be used to introduce the cyclohexylcarbonitrile moiety into a molecule that then undergoes a cascade reaction. A cascade reaction is a process involving two or more consecutive reactions where the product of the first step is the substrate for the next, all occurring in a single pot. For example, an initial substitution reaction at the bromomethyl group could be followed by an intramolecular cyclization involving the cyano group, leading to complex heterocyclic structures.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is susceptible to radical reactions. The C-Br bond can be homolytically cleaved under the influence of radical initiators, such as AIBN (azobisisobutyronitrile), or upon exposure to UV light. libretexts.org

A common radical reaction for alkyl bromides is dehalogenation, which can be achieved using a radical chain reaction mediated by a reagent like tributyltin hydride (Bu3SnH). libretexts.org This reaction proceeds via a radical intermediate, where the tributyltin radical abstracts the bromine atom to form a carbon-centered radical on the methyl group. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, resulting in the formation of 4-methylcyclohexane-1-carbonitrile (B2874273) and propagating the radical chain.

The intermediate carbon radical could also, in principle, participate in other radical processes, such as addition to an alkene or alkyne, leading to carbon-carbon bond formation. The regioselectivity of such an addition would be governed by the stability of the resulting radical adduct.

Derivatization and Analog Development Based on 4 Bromomethyl Cyclohexane 1 Carbonitrile

Synthesis of Structurally Modified Analogues

The generation of analogues from 4-(bromomethyl)cyclohexane-1-carbonitrile is achieved through targeted chemical transformations. These modifications allow for the exploration of chemical space around the core structure, leading to the development of novel compounds with potentially enhanced or specialized functionalities.

The primary alkyl bromide of the bromomethyl group is a highly reactive electrophilic center, making it an ideal site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Common nucleophilic substitution reactions at the bromomethyl position include:

Alkoxylation: Reaction with alkoxides, such as sodium methoxide (B1231860), results in the formation of the corresponding ether. For instance, reaction with potassium methoxide in methanol (B129727) would yield 4-(methoxymethyl)cyclohexane-1-carbonitrile. chegg.com

Cyanation: Further reaction with a cyanide source, like sodium cyanide, can introduce a second nitrile group, leading to the formation of 4-(cyanomethyl)cyclohexane-1-carbonitrile.

Azidation: Treatment with sodium azide (B81097) allows for the introduction of an azido (B1232118) group, which can subsequently be reduced to an amine or used in click chemistry reactions.

Thiolation: Reaction with thiols or their corresponding thiolates introduces a thioether linkage.

Amination: Direct reaction with amines can lead to the corresponding secondary or tertiary amines, depending on the nature of the amine used.

These transformations are fundamental in organic synthesis and provide a straightforward entry into a wide range of derivatives. The choice of nucleophile dictates the resulting functionality, enabling the synthesis of a library of compounds with varied properties.

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Position

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name |

| Methoxide | CH₃OK | Ether | 4-(Methoxymethyl)cyclohexane-1-carbonitrile |

| Cyanide | NaCN | Nitrile | 4-(Cyanomethyl)cyclohexane-1-carbonitrile |

| Azide | NaN₃ | Azide | 4-(Azidomethyl)cyclohexane-1-carbonitrile |

| Isopropylamine | (CH₃)₂CHNH₂ | Secondary Amine | 4-((Isopropylamino)methyl)cyclohexane-1-carbonitrile |

Modifications of the Cyclohexane (B81311) Ring

Altering the cyclohexane ring itself presents a more complex synthetic challenge but offers the potential for significant structural and conformational changes. These modifications can include the introduction of unsaturation, additional substituents, or changes in ring size.

One potential modification is the introduction of a double bond into the cyclohexane ring, which could be achieved through elimination reactions under specific conditions. For example, related structures like (1-bromoethyl)cyclohexane (B150787) can undergo elimination to form ethylidenecyclohexane. youtube.com Introducing unsaturation can rigidify the ring and alter the spatial relationship between the substituents.

Another approach involves the synthesis of highly substituted cyclohexanone (B45756) derivatives through cascade reactions like the Michael-aldol reaction. beilstein-journals.org While not a direct modification of this compound, these methods highlight strategies for constructing functionalized cyclohexane rings that could be adapted to synthesize analogues.

The nitrile group is exceptionally versatile and can be converted into a range of other important functional groups. researchgate.net This versatility is a key feature in the derivatization of this compound.

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. libretexts.orgnih.gov This would convert this compound to 4-(bromomethyl)cyclohexane-1-carboxylic acid.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding 4-(aminomethyl)cyclohexane-1-methanamine. libretexts.org

Reduction to Aldehydes: Partial reduction using reagents such as diisobutylaluminium hydride (DIBAL-H) can convert the nitrile to an aldehyde, forming 4-(bromomethyl)cyclohexane-1-carbaldehyde. libretexts.org

Conversion to Ketones: Reaction with organometallic reagents like Grignard or organolithium reagents, followed by aqueous workup, transforms the nitrile into a ketone. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

Table 2: Key Transformations of the Nitrile Functional Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Example from this compound |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 4-(Bromomethyl)cyclohexane-1-carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine | 4-(Aminomethyl)cyclohexane-1-methanamine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde | 4-(Bromomethyl)cyclohexane-1-carbaldehyde |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | Ketone | 1-(4-(Bromomethyl)cyclohexyl)ethan-1-one |

Stereoisomer Synthesis and Separation

The 1,4-disubstituted cyclohexane ring in this compound can exist as cis and trans diastereomers. Furthermore, if the cyclohexane ring or substituents are modified to introduce chirality, enantiomers can also be formed. The synthesis and separation of these stereoisomers are crucial for understanding their distinct properties.

The stereoselective synthesis of substituted cyclohexanes is a significant area of research. beilstein-journals.org Diastereoselective methods aim to produce a single diastereomer, such as the cis or trans isomer, in preference to the other. This can be achieved by controlling the reaction conditions or using specific catalysts. For example, cascade Michael reactions have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Enantioselective synthesis is employed when chiral centers are present, aiming to produce one enantiomer in excess of the other. This is often accomplished using chiral catalysts or auxiliaries. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective synthesis of boron-substituted quaternary carbon stereogenic centers in cyclic systems. nih.gov Similar strategies could potentially be applied to the synthesis of chiral derivatives of this compound. The enantioselective synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, which involves stereoselective desymmetrization, provides another example of advanced stereocontrol in complex ring systems. nih.gov

When a synthesis results in a mixture of enantiomers (a racemate), resolution techniques are required to separate them. Common methods for the resolution of chiral compounds include:

Chiral Chromatography: This is a powerful technique where the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation. This method has been successfully used for the resolution of various chiral compounds, including δ-lactams. mdpi.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization. The separated diastereomers are then treated to regenerate the individual enantiomers.

Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. This has been applied to the enantioselective biotransformation of nitriles. nih.gov

The choice of resolution technique depends on the specific properties of the chiral derivative being separated.

Table 3: Common Chiral Resolution Techniques

| Technique | Principle | Applicability to Derivatives |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Broadly applicable to a wide range of chiral derivatives. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Applicable to derivatives containing acidic or basic functional groups. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | Applicable to derivatives with functional groups susceptible to enzymatic transformation, such as nitriles or amides. |

Synthesis of Polyfunctionalized Cyclohexane Derivatives

In principle, the bromomethyl group is an excellent electrophile for S\textsubscript{N}2 reactions with various nucleophiles. This would allow for the introduction of a wide array of functional groups, leading to polyfunctionalized cyclohexane derivatives. For example, reaction with a nitrogen nucleophile like an azide salt would be expected to yield 4-(azidomethyl)cyclohexane-1-carbonitrile. researchgate.net This azide derivative could then be further transformed, for instance, through a "click" reaction or reduction to an amine, to generate additional derivatives.

However, specific studies detailing reaction conditions, yields, and the scope of nucleophiles for the derivatization of this compound are not prominently reported. General methodologies for the conversion of alkyl bromides to other functional groups are well-established in organic chemistry. For instance, the conversion of a primary bromide to a tosylate can be a strategic step to enhance its leaving group ability for subsequent nucleophilic substitutions. orgsyn.org While these are standard transformations, their specific application to this compound, with accompanying detailed research data, is not extensively documented.

Without specific research data, the generation of detailed data tables on the synthesis of polyfunctionalized derivatives from this compound is not feasible at this time.

Advanced Characterization and Structural Analysis

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for probing the molecular structure of 4-(bromomethyl)cyclohexane-1-carbonitrile. jchps.com While basic methods confirm the presence of functional groups, advanced applications offer a detailed picture of its complex stereochemistry. numberanalytics.comegyankosh.ac.inresearchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformations of cyclohexane (B81311) derivatives. perlego.comstudysmarter.co.uk The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angle and torsional strain. libretexts.orgslideshare.net In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. These two chair conformations can interconvert via a process known as ring flipping. libretexts.org

The cis and trans isomers of this compound will exhibit distinct NMR spectra due to the different spatial arrangements of the bromomethyl and carbonitrile groups.

Trans-isomer: The thermodynamically more stable conformation is the one where both the bromomethyl and carbonitrile groups are in equatorial positions (diequatorial).

Cis-isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformers, one with the carbonitrile group axial and the bromomethyl group equatorial, and the other with the carbonitrile group equatorial and the bromomethyl group axial.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are used to unambiguously assign proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry. Temperature-dependent NMR studies can be employed to study the dynamics of the ring flip and determine the relative energies of the different conformers. perlego.comrsc.org For example, at low temperatures, the ring flip can be slowed sufficiently to observe the signals of individual conformers.

Table 1: Anticipated Advanced NMR Data for Conformational Analysis

| Technique | Information Gained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR (High Field) | Chemical shift (δ), coupling constants (J) | Protons in axial vs. equatorial positions will have different chemical shifts and coupling constants. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). |

| ¹³C NMR with DEPT | Carbon environments and types (CH, CH₂, CH₃) | Distinct signals for each carbon atom in the ring and substituents. The chemical shifts will differ between cis and trans isomers. wiredchemist.com |

| 2D COSY | ¹H-¹H correlations | Shows which protons are coupled to each other, aiding in the assignment of protons on the cyclohexane ring. |

| 2D HSQC/HMBC | ¹H-¹³C correlations (one-bond/multi-bond) | Correlates protons to the carbons they are attached to (HSQC) or to carbons two or three bonds away (HMBC), confirming the connectivity of the molecule. |

| NOESY/ROESY | Through-space proton interactions | Can distinguish between cis and trans isomers by identifying protons that are close in space, such as those on the substituents in the cis configuration. |

| Variable Temperature NMR | Conformational dynamics and thermodynamics | Allows for the determination of the energy barrier for ring inversion and the relative populations and stability of different conformers. perlego.com |

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for studying its fragmentation, which can help in structural elucidation and in identifying byproducts in a reaction mixture. nih.govnih.gov When subjected to electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, charged fragments.

The fragmentation pattern is predictable based on the structure of the molecule, following established rules for different functional groups. libretexts.orglibretexts.org For this compound (MW ≈ 202.09 g/mol ), key fragmentation pathways would include: biosynth.comlookchem.com

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (˙Br), resulting in a prominent peak at [M - Br]⁺. This is often a dominant fragmentation pathway for alkyl halides. miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrile group (an alpha-cleavage) is a common pathway for nitriles. libretexts.org

Ring Fragmentation: The cyclohexane ring itself can fragment. cas.cn A characteristic loss for cyclohexanes is the elimination of ethene (C₂H₄, 28 Da) after ring-opening, leading to a fragment at [M - 28]⁺˙. nist.gov Subsequent losses of alkyl radicals can also occur. libretexts.org

McLafferty Rearrangement: While less direct for this specific structure, rearrangements can occur, leading to complex patterns. libretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming their identity. wvu.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Description |

|---|---|---|---|

| Molecular Ion | - | ~201/203 | The parent molecule minus one electron. The M+2 peak will be of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| Loss of Bromine Radical | ˙Br | ~122 | Cleavage of the C-Br bond. |

| Loss of Bromomethyl Radical | ˙CH₂Br | ~108 | Cleavage of the bond between the ring and the bromomethyl group. |

| Ring Fragmentation | C₂H₄ (Ethene) | ~173/175 | Loss of an ethene molecule following ionization-induced ring opening. cas.cnnist.gov |

| Alpha-Cleavage at CN | Alkyl Radical | Varies | Cleavage of the ring adjacent to the carbonitrile substituent. |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of each atom in the crystal lattice. While obtaining suitable single crystals of this compound itself may be challenging, analysis of its crystalline derivatives is a powerful method for unambiguous structural confirmation. wikipedia.org

In the solid state, molecules adopt a conformation that allows for the most efficient packing. X-ray diffraction analysis would definitively establish the conformation of the cyclohexane ring (chair, twist-boat, etc.) in the crystal. wikipedia.org It is highly probable that the chair conformation would be observed. perlego.comlibretexts.org The analysis would also reveal the precise bond lengths, bond angles, and torsion angles, showing any distortions from the idealized geometry that occur due to packing forces and intermolecular interactions within the crystal. nih.gov This provides a static, highly detailed snapshot of the molecule's preferred solid-state geometry.

The arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. mdpi.comrsc.org For derivatives of this compound, these interactions would include:

Dipole-Dipole Interactions: The polar carbon-bromine (C-Br) and carbon-nitrile (C≡N) bonds create molecular dipoles that will interact with each other, influencing the orientation of adjacent molecules.

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the nitrile group.

Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of how molecules interact within the crystal. nih.gov Understanding these packing motifs is crucial as they can influence physical properties of the material. nih.govresearchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. slideshare.net For this compound, these techniques are particularly important for separating the cis and trans isomers and for detecting any impurities from its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating isomers. nsf.govnih.gov For the cis and trans isomers of this compound, a normal-phase or reversed-phase column could be used. The different polarities and three-dimensional shapes of the isomers would lead to different retention times, allowing for their separation and quantification. A UV detector would be suitable as the nitrile group has a weak UV absorbance.

Gas Chromatography (GC): As a volatile compound, this compound and its isomers can be separated by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The isomers will have slightly different boiling points and interactions with the stationary phase, resulting in different elution times. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated peak based on its mass spectrum. nih.gov

The choice of column, mobile phase (for HPLC) or temperature program (for GC), and detector are optimized to achieve the best possible separation (resolution) between the isomers and any impurities.

Table 3: Chromatographic Techniques for Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) or Silica (Normal-Phase) | Acetonitrile (B52724)/Water or Hexane/Isopropanol gradients | UV-Vis, MS | Separation and quantification of cis/trans isomers; Purity assessment. researchgate.netnih.gov |

| GC | DB-5, HP-1 (non-polar capillary) | Temperature gradient (e.g., 50°C to 250°C) | Flame Ionization (FID), Mass Spectrometry (MS) | Separation of volatile isomers; Impurity profiling. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively utilized for separating the compound from impurities, starting materials, and by-products that may arise during its synthesis. The primary application of HPLC in this context is to determine the purity of the final product and to quantify its concentration in various mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of moderately polar to non-polar compounds. In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is used. nih.gov The separation is achieved by using a polar mobile phase, which generally consists of a mixture of water and an organic modifier like acetonitrile or methanol (B129727). mdpi.com By adjusting the ratio of the organic modifier to water, the retention time of the compound on the column can be precisely controlled. helixchrom.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of all components in a sample mixture. mdpi.com

Detection is commonly performed using an ultraviolet (UV) detector, as the carbonitrile group provides some chromophoric activity, although at lower wavelengths. For enhanced sensitivity and selectivity, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight information and aids in the structural confirmation of the analyte and any impurities. lcms.cz

The following table outlines a representative set of parameters for an HPLC method suitable for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a non-polar stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Acetonitrile and Water | A common polar mobile phase for RP-HPLC; the ratio determines retention time. mdpi.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating complex mixtures with varying polarities. mdpi.com |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the mobile phase and influences separation efficiency and analysis time. nih.govlcms.cz |

| Column Temperature | 25 - 40 °C | Affects viscosity and can improve peak shape and reproducibility. lcms.cz |

| Detection | UV at 200-220 nm or Mass Spectrometry (MS) | UV detection for quantification; MS for confirmation of molecular weight and structure. lcms.czsielc.com |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the HPLC system. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique ideal for the separation and analysis of volatile and thermally stable compounds. This compound, due to its molecular weight and structure, can be analyzed directly by GC, often coupled with a Mass Spectrometry (MS) detector (GC-MS). This combination is particularly valuable as it provides not only retention time data for quantification but also mass spectra that serve as a molecular fingerprint, enabling definitive structural identification. longdom.orgsigmaaldrich.com

For the analysis of halogenated organic molecules, a low-to-mid-polarity capillary column is typically selected. researchgate.net A common choice is a column coated with a (5%-phenyl)-methylpolysiloxane stationary phase. The separation in GC is based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas (such as helium or nitrogen) as they pass through the column. unito.it

A temperature program is almost always used in the GC analysis of such compounds. The analysis begins at a lower temperature to allow for the separation of more volatile components, and the temperature is gradually increased to elute less volatile compounds like this compound from the column in a reasonable time, ensuring sharp, symmetrical peaks. The mass spectrometer detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can be compared against spectral libraries for confirmation. longdom.org The presence of bromine is often easily identifiable in the mass spectrum due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

The table below details typical parameters for a GC-MS method for analyzing this compound.

Table 2: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A standard, low-polarity column suitable for a wide range of organic compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase that carries the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | e.g., Start at 80°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to effectively separate compounds with different boiling points. unito.it |

| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative data. longdom.orgsigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 40 - 400 amu | The range of mass-to-charge ratios scanned by the detector. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Helium |

| Hydrogen |

| Methanol |

| Nitrogen |

Theoretical and Computational Studies of 4 Bromomethyl Cyclohexane 1 Carbonitrile

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and reactivity. For 4-(bromomethyl)cyclohexane-1-carbonitrile, such calculations are crucial for understanding its conformational preferences and the nature of its chemical bonds.

Conformational Energy Landscape and Isomer Stability

The cyclohexane (B81311) ring is known for its conformational flexibility, most notably its ability to exist in chair, boat, and twist-boat conformations. pressbooks.pub The chair conformation is generally the most stable due to its staggered arrangement of bonds, which minimizes torsional strain. pressbooks.pub For a substituted cyclohexane like this compound, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers and conformers.

The molecule can exist as cis and trans isomers, depending on the relative orientation of the bromomethyl and cyano groups. In the cis isomer, both groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these isomers has two primary chair conformations that can interconvert through a process called ring flipping. pressbooks.pub

Quantum chemical calculations, particularly using DFT methods, can be used to determine the relative energies of these different isomers and their conformers. The stability of a given conformer is primarily determined by the steric strain introduced by the substituents. Generally, conformers with bulky groups in the equatorial position are more stable than those with bulky groups in the axial position due to unfavorable 1,3-diaxial interactions. masterorganicchemistry.com

For this compound, the relative energies of the four main chair conformers (cis-axial/equatorial, cis-equatorial/axial, trans-diequatorial, and trans-diaxial) can be calculated. It is expected that the trans-diequatorial conformer would be the most stable due to both bulky groups occupying the less sterically hindered equatorial positions. The trans-diaxial conformer would likely be the least stable. The relative stability of the cis conformers would depend on the A-values (a measure of steric bulk) of the bromomethyl and cyano groups. masterorganicchemistry.com

| Isomer | Conformation | Relative Energy (kcal/mol) (Illustrative) |

| trans | diequatorial | 0.00 |

| cis | equatorial (CN), axial (CH2Br) | 1.95 |

| cis | axial (CN), equatorial (CH2Br) | 2.20 |

| trans | diaxial | 4.50 |

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides insights into the charge distribution, bond strengths, and reactivity of the molecule. Methods like Natural Bond Orbital (NBO) analysis can be employed to understand the hybridization of atoms, the nature of the chemical bonds (e.g., sigma, pi), and the delocalization of electron density.

In this compound, the carbon-bromine (C-Br) bond is a key feature. This bond is polar, with the bromine atom being more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the bromine. This polarity makes the carbon atom of the bromomethyl group an electrophilic center, susceptible to nucleophilic attack.

Reaction Mechanism Elucidation using DFT Methods

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. mdpi.com It provides a good balance between accuracy and computational cost, making it suitable for exploring complex reaction pathways, identifying transition states, and calculating activation energies.

Transition State Analysis and Activation Energies

For this compound, a key reaction of interest is nucleophilic substitution at the bromomethyl group. In this reaction, a nucleophile replaces the bromine atom. DFT calculations can be used to model the reaction pathway, locating the transition state structure and determining the activation energy. dntb.gov.ua The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

The geometry of the transition state provides valuable information about the reaction mechanism. For example, in an SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously bonded to the carbon atom in a trigonal bipyramidal arrangement. The calculated activation energy can be used to predict the reaction rate.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and rate. chemrxiv.org Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For the nucleophilic substitution of this compound, the polarity of the solvent would play a crucial role. arxiv.org Polar solvents can stabilize charged species, such as the transition state and the leaving group (bromide ion), thereby potentially lowering the activation energy and accelerating the reaction. chemrxiv.org DFT calculations incorporating solvent models can quantify these effects and provide a more accurate picture of the reaction in a realistic environment. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. academie-sciences.fr

For this compound, MD simulations can be used to explore its conformational flexibility in detail. nih.gov These simulations can reveal the timescales and pathways of conformational changes, such as the ring flipping of the cyclohexane ring. By analyzing the trajectory, one can determine the relative populations of different conformers and the energy barriers between them.

MD simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solvent or in the solid state. The interactions with surrounding molecules can influence the conformational preferences and dynamics of this compound.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A thorough search for peer-reviewed articles and database entries containing theoretical predictions of spectroscopic signatures (such as NMR, IR, or mass spectrometry) for this compound has yielded no specific results. Computational methods, including Density Functional Theory (DFT) and other ab initio calculations, are standard approaches for predicting key spectroscopic parameters:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. A comparison with experimental spectra would be crucial for validating the computational model and understanding the conformational dynamics of the cyclohexane ring and its substituents.

Infrared (IR) Spectroscopy: Computational chemistry can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group, the C-Br stretch of the bromomethyl group, and various C-H and C-C vibrations within the cyclohexane ring.

Mass Spectrometry (MS): While not a spectroscopic method in the same vein as NMR or IR, computational tools can help predict fragmentation patterns upon ionization, which are key features of a mass spectrum.

Without published computational studies, it is not possible to populate a data table comparing predicted values against experimental ones. Experimental spectra for related, but distinct, compounds such as (bromomethyl)cyclohexane (B57075) and cyclohexanecarbonitrile (B123593) are available in various databases. spectrabase.comnist.govwiredchemist.com However, the unique electronic and steric influences of having both a bromomethyl and a carbonitrile group on the same cyclohexane scaffold mean that data from these simpler analogues cannot be directly extrapolated to accurately represent this compound.

The absence of this comparative data underscores an opportunity for future research. A computational study of this compound would provide valuable insights into its electronic structure, conformational preferences (i.e., the axial versus equatorial positioning of the two substituent groups in the chair conformation), and how these factors influence its spectroscopic properties. Such a study, once validated against experimentally obtained spectra, would be a valuable addition to the chemical literature.

Future Directions and Emerging Research Avenues

Chemo- and Enantioselective Catalysis with 4-(Bromomethyl)cyclohexane-1-carbonitrile

The synthesis of substituted cyclohexanes with high stereocontrol is a prominent goal in organic chemistry, as the cyclohexane (B81311) ring is a common motif in many natural products and pharmaceuticals. Future research could focus on developing catalytic methods for the chemo- and enantioselective synthesis and transformation of this compound.

Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov One potential research avenue is the development of organocatalytic domino or cascade reactions that utilize precursors to this compound to construct the cyclohexane ring with multiple stereocenters in a single, efficient operation. nih.gov Such strategies could provide access to enantiomerically pure forms of this compound and its derivatives, which is crucial for applications in medicinal chemistry and materials science.

Furthermore, the two distinct functional groups of this compound offer opportunities for selective catalytic transformations. For example, chiral Lewis base organocatalysis could be explored for the asymmetric functionalization of the carbon atom alpha to the nitrile group. nih.gov Additionally, transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, could be employed for the selective transformation of the bromomethyl group, while leaving the nitrile group intact. The development of catalysts that can differentiate between the two functional groups would enable the synthesis of a diverse range of complex molecules from this versatile building block.

Recent advancements in the iridium-catalyzed synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols via hydrogen borrowing catalysis present another promising direction. acs.org Adapting such a (5+1) annulation strategy could offer a novel and stereoselective route to this compound and its analogues. acs.org

Table 1: Potential Chemo- and Enantioselective Catalytic Approaches

| Catalytic Approach | Potential Application to this compound | Desired Outcome |

|---|---|---|

| Organocatalytic Domino Reactions | Asymmetric synthesis of the cyclohexane ring from acyclic precursors. | Enantiomerically pure this compound. |

| Chiral Lewis Base Catalysis | α-functionalization of the nitrile group. | Synthesis of chiral derivatives with new stereocenters. |

| Transition-Metal Catalysis | Selective cross-coupling reactions at the bromomethyl group. | Diverse functionalization while preserving the nitrile moiety. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The translation of synthetic routes from the laboratory to an industrial scale often presents challenges related to safety, efficiency, and reproducibility. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in addressing these challenges. nih.gov The application of flow chemistry to the synthesis of this compound represents a significant area for future research.

Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and the safe handling of hazardous reagents and intermediates. nih.govmdpi.com This is particularly relevant for reactions involving bromination or the use of cyanide precursors, which can be hazardous on a large scale. The development of a continuous flow process for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. rsc.org

Furthermore, flow chemistry facilitates the integration of multiple reaction steps into a single, continuous sequence, minimizing the need for isolation and purification of intermediates. mdpi.com This can significantly reduce waste and production time. Research in this area could focus on developing a multi-step flow synthesis of this compound, potentially starting from simple, readily available materials. The implementation of in-line purification and analysis techniques would further enhance the efficiency and quality control of the process. beilstein-journals.org

Bio-inspired Transformations and Mimetic Chemistry

Nature provides a vast source of inspiration for the development of novel and sustainable chemical transformations. Bio-inspired catalysis and mimetic chemistry offer promising avenues for the selective functionalization of this compound, particularly at the C-Br bond.

A significant area of interest is the use of vitamin B12 and its derivatives as catalysts for dehalogenation reactions. diamond.ac.ukrsc.org Certain bacteria utilize vitamin B12-dependent enzymes called reductive dehalogenases to detoxify organohalide pollutants. diamond.ac.uknih.gov These enzymes catalyze the removal of halogen atoms through a mechanism that may involve the formation of a direct bond between the cobalt center of the vitamin B12 cofactor and the halogen atom of the substrate. nih.gov Research could focus on applying bio-inspired vitamin B12 catalytic systems to selectively transform the bromomethyl group of this compound. Such transformations could include reduction to a methyl group, or coupling reactions to form new carbon-carbon bonds. rsc.org These reactions often proceed under mild conditions and can be driven by electrochemical or photochemical methods, offering a green alternative to traditional chemical reagents. rsc.org

The broader field of enzymatic halogenation and dehalogenation also presents opportunities. nih.govacs.org While biocatalytic halogenation often involves electrophilic attack on electron-rich substrates, dehalogenating enzymes operate through various mechanisms, including oxidative, reductive, and hydrolytic pathways. nih.gov Exploring the use of isolated dehalogenases or whole-cell biocatalysts for the transformation of this compound could lead to highly selective and environmentally benign synthetic routes to its derivatives.

Table 2: Potential Bio-inspired Transformations

| Bio-inspired Approach | Target Functional Group | Potential Transformation |

|---|---|---|

| Vitamin B12 Catalysis | Bromomethyl | Reductive debromination, C-C bond formation. |

| Reductive Dehalogenase Mimics | Bromomethyl | Selective removal of bromine. |

Advanced Materials Applications Derived from this compound

The presence of two reactive and versatile functional groups makes this compound an attractive building block for the synthesis of advanced materials. The bromomethyl group can participate in nucleophilic substitution and radical reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. wikipedia.orgresearchgate.net

One promising area of research is the use of this compound as a monomer or cross-linking agent in polymerization reactions. The bromomethyl group can be used to initiate polymerizations or to graft the molecule onto existing polymer chains. researchgate.net The nitrile group, on the other hand, can impart specific properties to the resulting polymer, such as increased thermal stability and chemical resistance, similar to what is observed in polyacrylonitrile. youtube.com The incorporation of this bifunctional molecule into polymer backbones could lead to the development of novel materials with tailored properties for applications such as specialty coatings, adhesives, and composites.

Furthermore, the bromine atom in the molecule could impart flame-retardant properties to polymers. Brominated compounds are widely used as flame retardants, and incorporating this compound into a polymer matrix could enhance its fire resistance. alfa-chemistry.com

The nitrile group also offers a handle for further chemical modification of the resulting polymers, allowing for the introduction of other functional groups and the creation of functional materials. researchgate.net For example, the nitrile groups could be converted to amines, which could then be used to chelate metal ions or to participate in further chemical reactions. This could lead to the development of materials for applications in catalysis, sensing, and separation technologies. The use of such bifunctional building blocks is a key strategy in creating polymers with complex architectures and functionalities. scitechdaily.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromomethyl)cyclohexane-1-carbonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For instance, Gabriel synthesis (using phthalimide to introduce the amine group, followed by bromination) or reductive amination of cyclohexanone derivatives could be adapted from structurally similar nitrile-bearing compounds . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. How can NMR and IR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The bromomethyl group (CH₂Br) appears as a singlet or multiplet at δ 3.2–3.8 ppm, while the cyclohexane protons show distinct splitting patterns based on axial/equatorial positions. The nitrile group does not directly appear in ¹H NMR but influences neighboring protons.

- IR : A sharp peak near ~2240 cm⁻¹ confirms the C≡N stretch. Absence of broad O-H or N-H peaks (e.g., ~3300 cm⁻¹) indicates purity. Comparative analysis with spectral libraries (e.g., PubChem) is critical .

Q. What are the common substitution reactions involving the bromomethyl group in this compound?

- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides. For example:

- Reaction with NaN₃ yields 4-(azidomethyl)cyclohexane-1-carbonitrile, useful in click chemistry.

- Reaction with KSCN produces a thiocyanate derivative.

- Solvent polarity (e.g., DMF vs. THF) and temperature must be optimized to minimize elimination side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

- Methodological Answer :

- Structural Modifications : Systematically replace the bromomethyl group with other halides (e.g., Cl, I) or functional groups (e.g., -CH₂OH, -CH₂NH₂) to assess electronic/steric effects.

- Assays : Use in vitro cytotoxicity assays (e.g., MTT) and target-specific screens (e.g., enzyme inhibition). Cross-reference activity data with computational docking studies to identify binding motifs.

- Data Analysis : Multivariate regression models can correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What computational methods are recommended to predict the reactivity of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate transition states for substitution reactions. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the PCM (Polarizable Continuum Model).

- MD Simulations : Simulate solvation shells in solvents like DMSO or ethanol to assess stability and degradation pathways. Tools like Gaussian or ORCA are suitable .